molecular formula C9H11ClFNO B1445687 4-Fluoro-5-methoxyisoindoline hydrochloride CAS No. 1447606-44-1

4-Fluoro-5-methoxyisoindoline hydrochloride

Cat. No.: B1445687
CAS No.: 1447606-44-1
M. Wt: 203.64 g/mol
InChI Key: CXUGKPAUJJAQEC-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxyisoindoline hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is a white to yellow solid that is primarily used in research settings. The compound is known for its unique structure, which includes a fluorine atom and a methoxy group attached to an isoindoline ring.

Scientific Research Applications

4-Fluoro-5-methoxyisoindoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements are P261, P305, P351, and P338, suggesting measures to prevent exposure and procedures to follow in case of contact .

Mechanism of Action

The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules or ions) and external factors (such as diet and lifestyle). These factors can influence the compound’s stability, efficacy, and action .

Biochemical Analysis

Biochemical Properties

4-Fluoro-5-methoxyisoindoline hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s fluorine and methoxy groups contribute to its reactivity and binding affinity. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity and altering metabolic pathways . Additionally, this compound can bind to specific protein targets, modulating their function and impacting cellular processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy and potency . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, depending on its stability and degradation rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At high doses, it can cause toxic or adverse effects, such as cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may affect the activity of cytochrome P450 enzymes, altering the metabolism of other compounds and impacting overall metabolic pathways . Additionally, this compound can modulate the production of key metabolites, influencing cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Additionally, this compound may accumulate in specific cellular compartments, affecting its localization and activity . The compound’s transport and distribution can influence its efficacy and potency in biochemical reactions and cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, influencing mitochondrial function and energy production . Additionally, this compound can interact with specific organelles, modulating their activity and contributing to overall cellular function .

Preparation Methods

The synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride typically involves several steps. One common method includes the reaction of 4-fluoro-5-methoxybenzaldehyde with an amine to form an intermediate, which is then cyclized to produce the isoindoline structure. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-5-methoxyisoindoline hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-Fluoro-5-methoxyisoindoline hydrochloride can be compared with other similar compounds, such as:

    4-Fluoroisoindoline hydrochloride: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Methoxyisoindoline hydrochloride: Lacks the fluorine atom, which may influence its reactivity and interactions.

    4-Fluoro-5-methoxybenzaldehyde: A precursor in the synthesis of this compound. The presence of both fluorine and methoxy groups in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

4-fluoro-5-methoxy-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c1-12-8-3-2-6-4-11-5-7(6)9(8)10;/h2-3,11H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUGKPAUJJAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2)C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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